molecular formula C24H16ClFN4O3 B11272206 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11272206
M. Wt: 462.9 g/mol
InChI Key: CYHDUEUBRRTFFY-UHFFFAOYSA-N
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Description

7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is notable for its unique structure, which includes a quinazoline core, a phenethyl group, and a 1,2,4-oxadiazole ring substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Synthesis of the quinazoline core: The quinazoline ring can be synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be facilitated by using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the quinazoline core or the oxadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioisosteric properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The quinazoline core may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
  • 7-(3-(4-chloro-3-methylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in the combination of the chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This dual substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C24H16ClFN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32)

InChI Key

CYHDUEUBRRTFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O

Origin of Product

United States

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